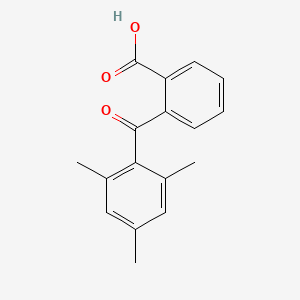
2-(2,4,6-Trimethylbenzoyl)benzoic acid
Übersicht
Beschreibung
2-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the linear formula C17H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2-(2,4,6-Trimethylbenzoyl)benzoic acid is represented by the linear formula C17H16O3 . The molecular weight of this compound is 268.315 .Wissenschaftliche Forschungsanwendungen
Bioprinting
- Scientific Field: Biomedical Engineering
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used as a free radical photo-initiator to initiate free radical chain polymerization upon light exposure. It is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .
- Methods of Application: The free radicals produced under bioprinting conditions are potentially cytotoxic and mutagenic. Since these photo-generated free radicals are highly-reactive but short-lived, toxicity assessments should be conducted with light exposure .
- Results or Outcomes: The combination of “2-(2,4,6-Trimethylbenzoyl)benzoic acid” and free radicals generated from photo-excited “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is cytotoxic, but mutagenicity was not observed in bacteria under typical bioprinting conditions .
Radical Polymerization of Dental Resins
- Scientific Field: Dentistry
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used in the radical polymerization of dental resins .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that “2-(2,4,6-Trimethylbenzoyl)benzoic acid” enhances the polymerization rate and conversion compared to other initiators .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Protection of OH Groups as Mesitoate Esters
- Scientific Field: Organic Chemistry
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used, in the presence of pyridine, to protect OH groups as mesitoate esters .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that pyridine is used in the process .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radical Polymerization of Dental Resins
- Scientific Field: Dentistry
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that “2-(2,4,6-Trimethylbenzoyl)benzoic acid” enhances the polymerization rate and conversion compared to other initiators .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Preparation of Divinylbenzene Modified Polymer-Based Ceramic Materials
- Scientific Field: Materials Science
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radical Photopolymerization of Vanillin Derivatives for 3D Printing Applications
- Scientific Field: 3D Printing
- Application Summary: Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is used in the radical photopolymerization of vanillin derivatives for 3D printing applications .
- Methods of Application: A study focused on developing novel vanillin acrylate-based resins as biobased systems for optical 3D printing .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radical Polymerization of Dental Resins
- Scientific Field: Dentistry
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
- Methods of Application: The specific methods of application are not detailed in the source, but it is mentioned that “2-(2,4,6-Trimethylbenzoyl)benzoic acid” enhances the polymerization rate and conversion compared to other initiators .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Preparation of Divinylbenzene Modified Polymer-Based Ceramic Materials
- Scientific Field: Materials Science
- Application Summary: “2-(2,4,6-Trimethylbenzoyl)benzoic acid” is used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Radical Photopolymerization of Vanillin Derivatives for 3D Printing Applications
- Scientific Field: 3D Printing
- Application Summary: Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is used in the radical photopolymerization of vanillin derivatives for 3D printing applications .
- Methods of Application: A study focused on developing novel vanillin acrylate-based resins as biobased systems for optical 3D printing .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4,6-trimethylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJJXJURMYALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325067 | |
| Record name | MLS003373803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trimethylbenzoyl)benzoic acid | |
CAS RN |
2346-67-0 | |
| Record name | MLS003373803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003373803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















